molecular formula C10H10Cl2O2 B3835529 4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one

4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one

Cat. No.: B3835529
M. Wt: 233.09 g/mol
InChI Key: BQYNLSLQSKJQFL-DAXSKMNVSA-N
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Description

4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one is an organic compound with a complex structure that includes both chlorine and methyl groups attached to a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of chlorination reactions to introduce chlorine atoms into the molecule. The reaction conditions often require the presence of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, where the reaction conditions are carefully controlled to optimize the yield and minimize the formation of by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one include other chlorinated pyranones and related heterocyclic compounds. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration.

Properties

IUPAC Name

4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-3-4-7(11)9-8(12)5-6(2)14-10(9)13/h4-5H,3H2,1-2H3/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYNLSLQSKJQFL-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=C(C=C(OC1=O)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=C(C=C(OC1=O)C)Cl)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one
Reactant of Route 6
4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.